molecular formula C22H24N2O3S B11348336 2-butoxy-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide

2-butoxy-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide

Cat. No.: B11348336
M. Wt: 396.5 g/mol
InChI Key: UVHCLBXWAVBDCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-butoxy-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide is an organic compound with a complex structure that includes a benzamide core, a thiazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butoxy-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide typically involves multiple steps, including the formation of the thiazole ring and the subsequent attachment of the benzamide and butoxy groups. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production methods for this compound may involve the use of high-yielding and eco-friendly processes, such as the use of ultrasonic irradiation and recoverable catalysts . These methods aim to optimize the reaction conditions to achieve high purity and yield while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-butoxy-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may yield an alcohol or amine.

Scientific Research Applications

2-butoxy-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-butoxy-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-butoxy-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and structural features

Properties

Molecular Formula

C22H24N2O3S

Molecular Weight

396.5 g/mol

IUPAC Name

2-butoxy-N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]benzamide

InChI

InChI=1S/C22H24N2O3S/c1-3-4-13-27-20-8-6-5-7-19(20)21(25)23-14-17-15-28-22(24-17)16-9-11-18(26-2)12-10-16/h5-12,15H,3-4,13-14H2,1-2H3,(H,23,25)

InChI Key

UVHCLBXWAVBDCK-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1C(=O)NCC2=CSC(=N2)C3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.